4-(2-chlorophenyl)-11-thiophen-2-yl-7-thia-1,4,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,11-triene-3,5,10-trione
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Overview
Description
4-(2-chlorophenyl)-11-thiophen-2-yl-7-thia-1,4,9,12-tetrazatricyclo[64002,6]dodeca-2(6),8,11-triene-3,5,10-trione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-11-thiophen-2-yl-7-thia-1,4,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,11-triene-3,5,10-trione typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the chlorophenyl and thiophenyl groups. Common reagents used in these reactions include chlorinating agents, thiophene derivatives, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-11-thiophen-2-yl-7-thia-1,4,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,11-triene-3,5,10-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(2-chlorophenyl)-11-thiophen-2-yl-7-thia-1,4,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,11-triene-3,5,10-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-11-thiophen-2-yl-7-thia-1,4,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,11-triene-3,5,10-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-11-thiophen-2-yl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione
- 10-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine
Uniqueness
4-(2-chlorophenyl)-11-thiophen-2-yl-7-thia-1,4,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,11-triene-3,5,10-trione stands out due to its specific combination of chlorophenyl and thiophenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H7ClN4O3S2 |
---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-11-thiophen-2-yl-7-thia-1,4,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,11-triene-3,5,10-trione |
InChI |
InChI=1S/C17H7ClN4O3S2/c18-8-4-1-2-5-9(8)21-15(24)12-13(16(21)25)27-17-19-14(23)11(20-22(12)17)10-6-3-7-26-10/h1-7H |
InChI Key |
MCSIIGGVUUVOCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)SC4=NC(=O)C(=NN34)C5=CC=CS5)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)SC4=NC(=O)C(=NN34)C5=CC=CS5)Cl |
Origin of Product |
United States |
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